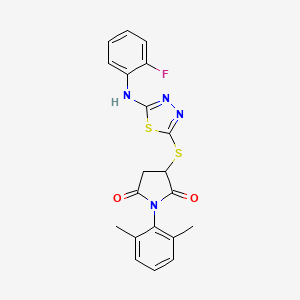![molecular formula C23H38N4O3S B10817090 Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10817090.png)
Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-621306 is an organic compound with the chemical formula C23H38N4O3S and a molecular weight of 450.64 g/mol . It is known for its anti-inflammatory and immunomodulatory properties . The compound is a selective phosphodiesterase inhibitor, which makes it a valuable candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-621306 involves multiple steps, starting with the preparation of thieno[2,3-c]pyridine-3-carboxylic acid. This intermediate is then subjected to a series of reactions, including esterification, amidation, and acetylation, to yield the final product .
Industrial Production Methods: Industrial production of WAY-621306 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: WAY-621306 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert WAY-621306 into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
WAY-621306 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
WAY-621306 exerts its effects by selectively inhibiting phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound modulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to anti-inflammatory and immunomodulatory effects . The molecular targets include various phosphodiesterase isoforms, and the pathways involved are related to inflammation and immune response regulation .
Comparison with Similar Compounds
WAY-100635: A selective serotonin receptor antagonist.
WAY-120491: A phosphodiesterase inhibitor with similar properties.
WAY-123456: Another compound with anti-inflammatory effects.
Uniqueness: WAY-621306 stands out due to its specific selectivity for certain phosphodiesterase isoforms, which makes it particularly effective in modulating immune responses without significant side effects. Its unique chemical structure also contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C23H38N4O3S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[[2-[methyl-(1-methylpiperidin-4-yl)amino]acetyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H38N4O3S/c1-8-30-21(29)18-16-13-22(2,3)25-23(4,5)19(16)31-20(18)24-17(28)14-27(7)15-9-11-26(6)12-10-15/h15,25H,8-14H2,1-7H3,(H,24,28) |
InChI Key |
DYRPKMBDBFXFII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CN(C)C3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817009.png)
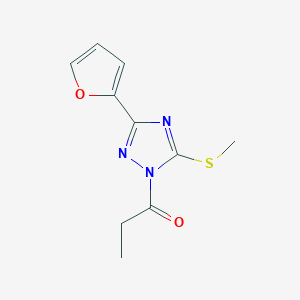
![3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10817017.png)
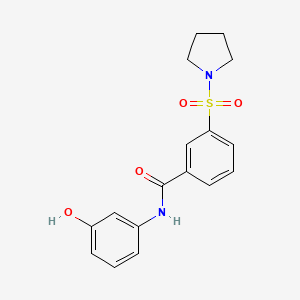
![2-amino-N-[[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817024.png)
![7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817038.png)
![5-Ethyl-2-((2-hydroxyethyl)amino)-5-methyl-3-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B10817039.png)
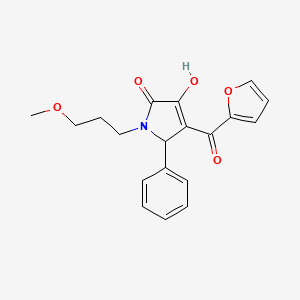
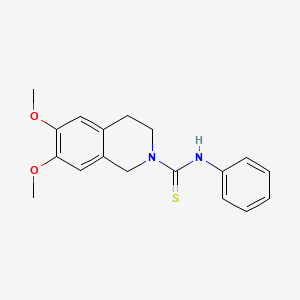
![1-Benzyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B10817068.png)
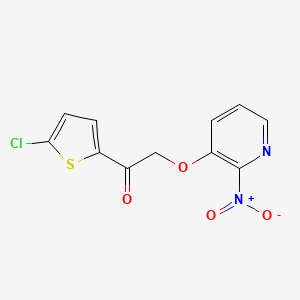
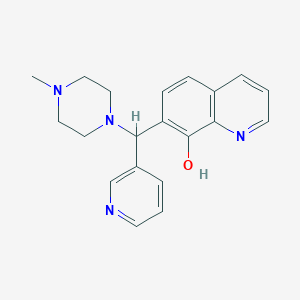
![1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea](/img/structure/B10817099.png)
